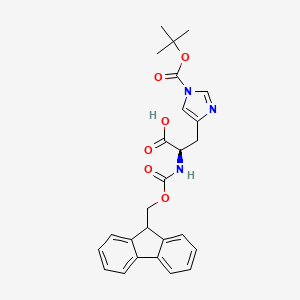

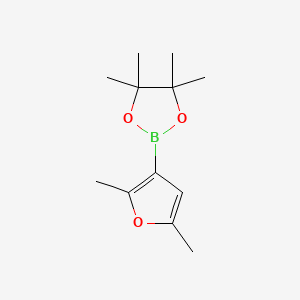

![molecular formula C11H11F2NO2 B1466385 Ácido 1-[(3,4-difluorofenil)metil]azetidina-3-carboxílico CAS No. 1485479-18-2](/img/structure/B1466385.png)

Ácido 1-[(3,4-difluorofenil)metil]azetidina-3-carboxílico

Descripción general

Descripción

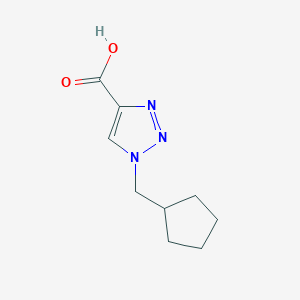

“1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with a molecular weight of 227.21 g/mol. It is a derivative of azetidine, a class of organic compounds that are valuable in pharmaceutical and agrochemical research .

Synthesis Analysis

The synthetic chemistry of azetidine, the core structure of the compound, is an important yet undeveloped research area . Azetidines are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry . They are also excellent candidates for ring-opening and expansion reactions .Molecular Structure Analysis

The molecular formula of “1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid” is C11H11F2NO2. It contains an azetidine core, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms .Chemical Reactions Analysis

Azetidines are known for their versatility in various chemical reactions. They are particularly efficient in [2 + 2] photocycloaddition reactions, also known as aza Paternò–Büchi reactions . These reactions involve an imine and an alkene component and are one of the most efficient ways to synthesize functionalized azetidines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.21 g/mol. Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Síntesis de péptidos

Ácido 1-[(3,4-difluorofenil)metil]azetidina-3-carboxílico: es un bloque de construcción valioso en la síntesis de péptidos. Su estructura es propicia para formar cadenas peptídicas estables, que son esenciales en el desarrollo de nuevos péptidos terapéuticos. La capacidad del compuesto para incorporarse a los péptidos puede conducir a la creación de nuevos fármacos basados en péptidos con aplicaciones potenciales en el tratamiento de una variedad de enfermedades .

Investigación farmacéutica

En la investigación farmacéutica, este compuesto se explora por su potencial como precursor en la síntesis de diversas moléculas farmacológicamente activas. Su grupo difluorometil puede ser crucial para la actividad biológica de estas moléculas, ofreciendo la posibilidad de desarrollar nuevos fármacos con mayor eficacia y selectividad .

Investigación agroquímica

El anillo de azetidina presente en This compound es de interés en la investigación agroquímica. Se puede utilizar para sintetizar compuestos que actúan como reguladores del crecimiento o pesticidas, contribuyendo al desarrollo de productos agrícolas más efectivos y respetuosos con el medio ambiente .

Mecanismo De Acción

1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid(3,4-Difluorophenyl)methylazetidine-3-carboxylic acid is an active ingredient in various pharmaceuticals. Its mechanism of action depends on the specific application. For example, it has been found to inhibit the growth of bacteria by blocking the synthesis of essential proteins. It has also been found to inhibit the growth of fungi by blocking the synthesis of essential enzymes. Additionally, it has been found to inhibit the growth of cancer cells by blocking the synthesis of essential proteins and enzymes.

Biochemical and Physiological Effects

1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid(3,4-Difluorophenyl)methylazetidine-3-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and cancer cells. It has also been found to have anti-inflammatory and analgesic effects. Additionally, it has been found to have anticonvulsant and antipyretic effects. Furthermore, it has been found to have antibacterial, antifungal, and antiviral effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid(3,4-Difluorophenyl)methylazetidine-3-carboxylic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it has a wide range of applications, making it a versatile compound for use in various laboratory experiments. However, it is important to note that this compound can be toxic and should be handled with care.

Direcciones Futuras

1-[(3,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid(3,4-Difluorophenyl)methylazetidine-3-carboxylic acid has a wide range of potential applications in scientific research. Future research could focus on the development of new pharmaceuticals based on this compound, as well as the development of new polymers and heterocyclic compounds. Additionally, further research could be conducted to explore the potential therapeutic effects of this compound, such as its anti-inflammatory, analgesic, anticonvulsant, and antipyretic effects. Finally, further research could be conducted to explore the potential toxicity of this compound and to develop methods for its safe handling and storage.

Propiedades

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO2/c12-9-2-1-7(3-10(9)13)4-14-5-8(6-14)11(15)16/h1-3,8H,4-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDYSCACJLEKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

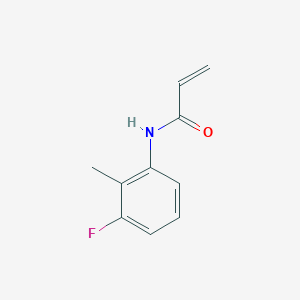

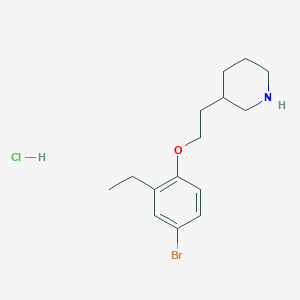

![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)

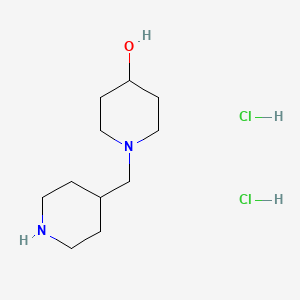

![4-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466303.png)

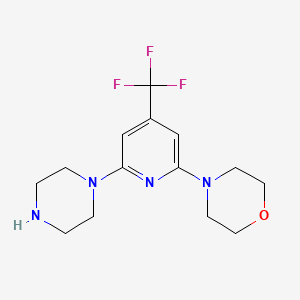

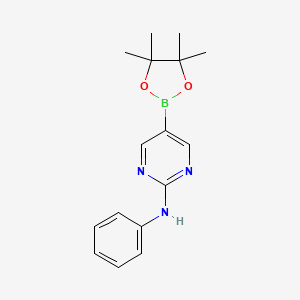

![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)

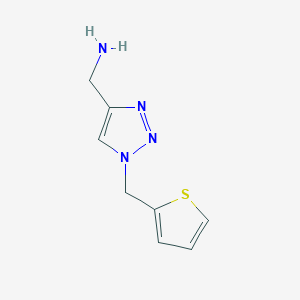

![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)